molecular formula C11H10ClNO2 B11880257 S-2-Chloro-3-(3-indolyl)propionic acid

S-2-Chloro-3-(3-indolyl)propionic acid

Cat. No.: B11880257
M. Wt: 223.65 g/mol
InChI Key: JBQREOSOAGYMPE-VIFPVBQESA-N
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Description

S-2-Chloro-3-(3-indolyl)propionic acid: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chloro-substituted propionic acid moiety attached to an indole ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-Chloro-3-(3-indolyl)propionic acid typically involves the chlorination of 3-(3-indolyl)propionic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: S-2-Chloro-3-(3-indolyl)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-2-Chloro-3-(3-indolyl)propionic acid is used as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Medicine: The compound’s potential therapeutic applications are being explored in various medical fields. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of S-2-Chloro-3-(3-indolyl)propionic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: S-2-Chloro-3-(3-indolyl)propionic acid stands out due to its unique combination of a chloro-substituted propionic acid moiety and an indole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

(2S)-2-chloro-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10ClNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)/t9-/m0/s1

InChI Key

JBQREOSOAGYMPE-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Cl

Origin of Product

United States

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